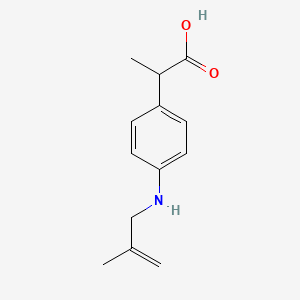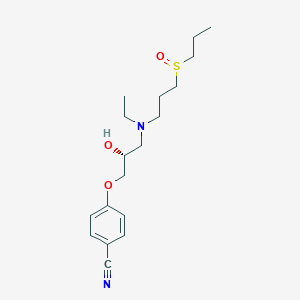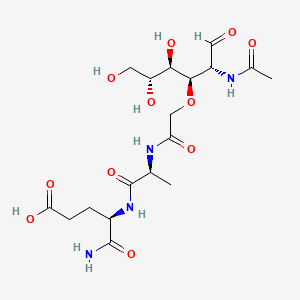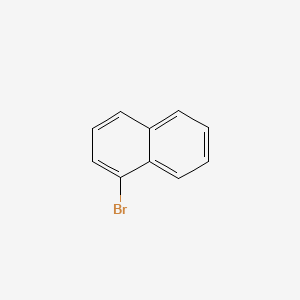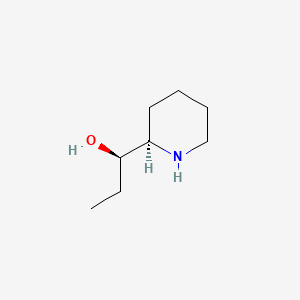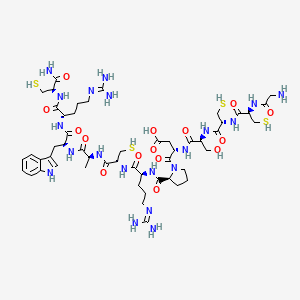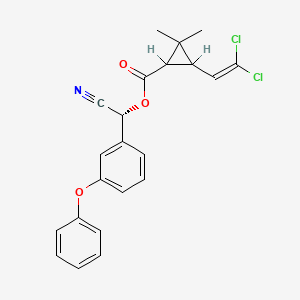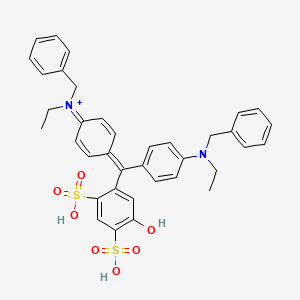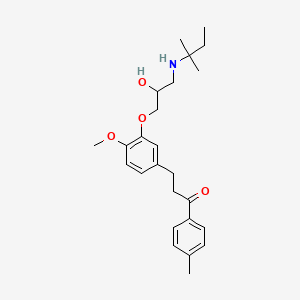
AUROTHIOGLUCOSE
Vue d'ensemble
Description
Aurothioglucose, also known as gold thioglucose, is a chemical compound with the formula AuSC6H11O5 . This derivative of the sugar glucose was formerly used to treat rheumatoid arthritis . Throughout history, gold was used to cure diseases, although the efficacy was not established .
Synthesis Analysis
Gold thioglucose can be prepared by treating gold bromide with thioglucose solution saturated with sulfur dioxide . Gold thioglucose is precipitated with methanol and recrystallized with water and methanol . A recent study also showed that this compound can be formed and released from thioglucose-loaded gold nanoparticles by NIR irradiation .Molecular Structure Analysis
This compound features gold in the oxidation state of +I, like other gold thiolates . It is a water-soluble, non-ionic species that is assumed to exist as a polymer . The ‘b’ anomer of ATG is more stable than the ‘a’ anomer for TGp, MATG, and DATG models .Chemical Reactions Analysis
Under physiological conditions, an oxidation-reduction reaction leads to the formation of metallic gold and sulfinic acid derivative of thioglucose .Physical and Chemical Properties Analysis
This compound has a molar mass of 392.18 g·mol−1 . It is a water-soluble, non-ionic species .Applications De Recherche Scientifique
Traitement du cancer
L'aurothioglucose a été étudié pour son potentiel dans le traitement du cancer. Il peut être formé et libéré à partir de nanoparticules d'or chargées en thioglucose par irradiation NIR, ce qui présente un effet anticancéreux combiné de thermothérapie et de chimiothérapie . Cette approche permet une libération contrôlée du médicament, minimisant ainsi le risque de libération incontrôlée du médicament et de fuite .
Traitement de la polyarthrite rhumatoïde
Historiquement, l'this compound était utilisé dans le traitement de la polyarthrite rhumatoïde. Il était indiqué pour le traitement adjuvant de la polyarthrite rhumatoïde de type adulte et juvénile précoce active non contrôlée de manière adéquate par d'autres agents anti-inflammatoires . Cependant, son utilisation a diminué en raison des effets secondaires et de la disponibilité de traitements plus efficaces .
Nanotechnologie
En nanotechnologie, l'this compound joue un rôle dans la formation de médicaments à base de complexes d'ions d'or au sein de nanoparticules d'or. Ces nanoparticules peuvent être utilisées pour des systèmes d'administration ciblée de médicaments, en particulier dans le traitement des tumeurs solides sous irradiation NIR .
Recherche biochimique
L'this compound est impliqué dans des études biochimiques liées à ses effets anticancéreux et à son interaction avec d'autres composés biochimiques. Sa formation et sa libération à partir de nanoparticules d'or ont été confirmées par spectrométrie de masse à haute résolution, fournissant des informations sur son mécanisme d'action .
Pharmacodynamique
La pharmacodynamique de l'this compound a été étudiée, avec des résultats montrant que les niveaux sériques d'or chez les patients augmentent fortement après l'administration mais diminuent au cours de la semaine suivante. Cette compréhension est cruciale pour le dosage et l'efficacité dans les applications thérapeutiques .
Chimie médicinale
Le rôle de l'this compound en chimie médicinale comprend son utilisation historique et les réactions chimiques qu'il subit dans des conditions physiologiques. Il présente de l'or à l'état d'oxydation +I et est supposé exister sous forme polymère dans une forme non ionique soluble dans l'eau .
Mécanisme D'action
Aurothioglucose, also known as gold thioglucose, is a gold compound that was formerly used to treat rheumatoid arthritis . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the immune system, specifically the inflammatory processes associated with rheumatoid arthritis . It has been shown to inhibit protein kinase C, a metalloenzyme containing Zn(2+) bound to cysteine and histidine residues, which plays a crucial role in intracellular signal transduction by phosphorylating serine/threonine residues in the protein .
Mode of Action
It is known to decrease synovial inflammation and retard cartilage and bone destruction . In patients with inflammatory arthritis, such as adult and juvenile rheumatoid arthritis, this compound can decrease the inflammation of the joint lining .
Biochemical Pathways
This compound affects several biochemical pathways. One of the major pathways that this compound targets is the PI3K/AKT/mTOR pathway . This pathway is involved in the regulation of cell proliferation, apoptosis, and angiogenesis, and it is commonly associated with disease progression and tumorigenesis .
Pharmacokinetics
After administration, patient serum levels of gold rise sharply but decline over the following week . Peak levels with aqueous preparations are higher and decline faster than those with oily preparations . Regular weekly administration produces a continuous rise in the basal value for several months, after which the serum level becomes relatively stable .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and slowing of disease progression in patients with rheumatoid arthritis . This effect prevents the inflammation from destroying the bone and cartilage surrounding the joints and prevents or slows the development of deformities of the joints .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, research has shown that the formation and release of this compound from thioglucose-loaded gold nanoparticles can be induced by near-infrared (NIR) irradiation . This combined anti-cancer effect of thermotherapy and chemotherapy could be expected to have no risk of uncontrollable this compound burst release and leakage without NIR irradiation .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Aurothioglucose plays a significant role in biochemical reactions, particularly in the context of rheumatoid arthritis treatment .
Cellular Effects
This compound influences cell function by reducing inflammation and slowing disease progression in patients with rheumatoid arthritis .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that the use of gold compounds has decreased since the 1980s due to numerous side effects, limited efficacy, and slow onset of action .
Metabolic Pathways
This compound is involved in metabolic pathways related to the treatment of rheumatoid arthritis . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Aurothioglucose involves the reaction of glucose with gold thiomalate.", "Starting Materials": [ "Glucose", "Gold thiomalate" ], "Reaction": [ "Dissolve glucose in water to form a solution", "Add gold thiomalate to the glucose solution", "Heat the solution at 80-90°C for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with water and ethanol", "Dry the product under vacuum to obtain Aurothioglucose" ] } | |
Numéro CAS |
12192-57-3 |
Formule moléculaire |
C6H31AuO5S |
Poids moléculaire |
412.34 g/mol |
Nom IUPAC |
gold(1+);molecular hydrogen;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Au.10H2/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;;;;;;;;;/h2-10,12H,1H2;;10*1H/q;+1;;;;;;;;;;/p-1/t2-,3-,4+,5-,6-;;;;;;;;;;;/m1.........../s1 |
Clé InChI |
DWHOHDLMDHWAKJ-ZXFLYBOBSA-M |
SMILES isomérique |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
SMILES canonique |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Apparence |
Solid powder |
Color/Form |
Yellow crystals |
| 12192-57-3 | |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
Following the date of manufacture, sterile aurothioglucose suspension ... /has an expiration date/ of 5 years. |
Solubilité |
Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether Soluble in water with decomposition. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of aurothioglucose?
A1: While the exact mechanism of action remains incompletely understood, research suggests that this compound primarily exerts its effects by interacting with sulfhydryl groups on proteins. [, ] This interaction can lead to the inhibition of various enzymes, particularly those involved in inflammatory and immune responses. []
Q2: Can you elaborate on the interaction of this compound with selenium-dependent glutathione peroxidase (SeGSH-Px)?
A2: this compound has been shown to inhibit SeGSH-Px activity both in vitro and in vivo. [, ] This inhibition appears to be competitive and reversible, suggesting a direct interaction between the gold complex and the enzyme. [] Decreased SeGSH-Px activity can contribute to increased oxidative stress, which may play a role in both its therapeutic and toxic effects. [, ]
Q3: How does this compound affect the Nuclear Factor-kappa B (NF-κB) pathway?
A3: Studies indicate that this compound can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [] This inhibition likely contributes to its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C6H11AuO5S, and its molecular weight is 392.18 g/mol.
Q5: Is there any information available on spectroscopic data for this compound?
A5: While the provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for this compound, such information is crucial for confirming its structure and purity. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules.
Q6: How does the formulation of this compound affect its properties and applications?
A6: this compound is often administered as an oily suspension (for example, Solganal) for intramuscular injection. [, , , ] The oily formulation allows for slower absorption, potentially reducing the incidence and severity of adverse reactions compared to aqueous solutions. [, , ]
Q7: Does this compound exhibit any catalytic properties?
A7: this compound itself is not known to possess direct catalytic properties. Its mode of action primarily revolves around inhibiting enzymatic activity rather than catalyzing reactions. []
Q8: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A8: this compound is poorly absorbed after intramuscular administration. [] Following absorption, it is distributed to various tissues, with a tendency to accumulate in the kidneys. [] The metabolism and excretion of this compound are not fully elucidated in the provided research but likely involve binding to plasma proteins and eventual excretion through the kidneys. [, ]
Q9: How do the pharmacokinetic properties of this compound compare to other gold-containing drugs?
A9: this compound, when administered intramuscularly as an oily suspension, exhibits slower absorption compared to aqueous solutions of gold salts like sodium aurothiomalate. [, , , ] This difference in absorption rate can influence the incidence and severity of adverse reactions.
Q10: What are the main in vitro and in vivo models used to study the effects of this compound?
A10: Various in vitro models, including isolated enzyme assays, cell cultures (e.g., rat peritoneal macrophages), and mouse calvaria cultures, have been employed to investigate the effects of this compound on enzyme activity, inflammation, and bone resorption. [, , ] In vivo studies primarily utilize rodent models, such as mice and rats, to evaluate its impact on conditions like rheumatoid arthritis, pemphigus vulgaris, and experimental allergic encephalomyelitis. [, , , , , , , ]
Q11: Has this compound demonstrated efficacy in treating conditions beyond rheumatoid arthritis?
A11: Yes, research suggests potential benefits of this compound in managing pemphigus vulgaris, an autoimmune blistering disease. [, ] Low-dose this compound has shown promise in inducing and maintaining remission in some patients. []
Q12: What are the known toxicological and safety concerns associated with this compound?
A12: this compound can cause a range of adverse reactions, with the most common being skin eruptions, stomatitis (mouth sores), and proteinuria (protein in the urine). [, ] These reactions are often dose-dependent and may necessitate treatment discontinuation. [, , ]
Q13: Are there any genetic factors that might predispose individuals to adverse reactions from this compound?
A13: Interestingly, research suggests a possible link between HLA-DR3 positivity and an increased risk of both toxicity and favorable response to this compound in rheumatoid arthritis patients. [] This finding highlights the complex interplay between genetics and drug response.
Q14: Are there ongoing efforts to improve the delivery and targeting of this compound?
A14: While the provided research papers primarily focus on traditional intramuscular administration of this compound, exploring alternative drug delivery systems, such as nanoparticles, could potentially enhance its efficacy and reduce toxicity. [] Nanoparticle-based delivery could allow for targeted delivery to specific tissues, improving therapeutic outcomes while minimizing off-target effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


